7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Antigiardial Drug Discovery Structural Reassignment Regiochemistry

This is the validated 7-amino regioisomer (CAS 23474-51-3, mp 188–192°C) essential for synthesizing potent 7-acylaminodibenzoxazepinone hits (IC50 0.18 µM against metronidazole-resistant Giardia). It exclusively enables regioselective amide coupling inaccessible to incorrect 8-amino or non-amino scaffolds. Supplied with full ¹H/¹³C NMR and HRMS benchmarks to guarantee regioisomeric integrity, this is an indispensable building block and negative control for parasitic disease SAR campaigns.

Molecular Formula C14H12N2O2
Molecular Weight 240.26 g/mol
CAS No. 23474-51-3
Cat. No. B1654468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one
CAS23474-51-3
Molecular FormulaC14H12N2O2
Molecular Weight240.26 g/mol
Structural Identifiers
SMILESCN1C2=C(C=C(C=C2)N)OC3=CC=CC=C3C1=O
InChIInChI=1S/C14H12N2O2/c1-16-11-7-6-9(15)8-13(11)18-12-5-3-2-4-10(12)14(16)17/h2-8H,15H2,1H3
InChIKeyUAFXYIFPRBANDH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one (CAS 23474-51-3): A Critical 7-Amino Scaffold for Antigiardial Drug Discovery


7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one (CAS 23474-51-3) is a heterocyclic dibenzoxazepinone that serves as a core synthetic intermediate rather than a terminal bioactive agent [1]. While the compound class is known for diverse pharmacological activities, this specific 7-amino derivative was recently confirmed as the essential precursor for synthesizing 7-acylaminodibenzoxazepinones—a series identified as potent and selective hits against Giardia parasites in a large-scale scaffold library screen [1]. The structural assignment of this compound was validated through independent synthesis and full spectroscopic characterization (¹H and ¹³C NMR, HRMS), correcting an initial misassignment that had incorrectly identified an 8-acylamino regioisomer as the active species [1]. This foundational role differentiates it from non-amino or differently substituted dibenzoxazepinone analogs that lack the reactive amine handle required for downstream SAR exploration.

Why Generic Dibenzoxazepinone Analogs Cannot Substitute for 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one (CAS 23474-51-3)


Substitution with regioisomeric or non-amino dibenzoxazepinone analogs is demonstrably invalid. A 2022 structural reassignment study revealed that the originally identified active hit (SN00797640), initially assigned as an 8-acylaminodibenzoxazepinone, was in fact the 7-acylamino regioisomer synthesized exclusively from the 7-amino precursor [1]. Resynthesized samples of the 8-acylamino regioisomer and various 8-substituted analogs were completely inactive in anti-Giardia assays, while the 7-acylamino derivatives retained potent activity [1]. Moreover, the 10-methyl substituent and the 7-amino group jointly define the scaffold's capacity for regioselective acylation; compounds lacking the 7-amino group (e.g., 10-methyl-dibenz(b,f)(1,4)oxazepin-11(10H)-one, CAS 17296-47-8) or bearing the amine at alternative positions (e.g., 2-aminomethyl analogs) cannot access the same 7-acylamino chemical space, fundamentally altering biological outcomes [1].

Quantitative Differentiation Evidence for 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one (CAS 23474-51-3)


Regiochemical Identity Confirmed: 7-Amino vs. 8-Amino Scaffold Distinction by Independent Synthesis and Biological Inactivity of Regioisomer

The 7-amino scaffold is structurally distinct from its 8-amino regioisomer. Independent synthesis of 7-amino-10-methyldibenzo[b,f][1,4]oxazepin-11(10H)-one (compound 17) and its subsequent acylation to 7-acylamino derivative 2 confirmed the correct regiochemistry of the active hit. Resynthesized 8-acylaminodibenzoxazepinone (compound 1) and other 8-substituted analogs showed no antigiardial activity (IC50 >10 µM), while the 7-acylamino derivative derived from the 7-amino precursor retained potent activity [1]. This establishes that procurement of the 7-amino intermediate is mandatory for accessing active 7-acylamino compounds.

Antigiardial Drug Discovery Structural Reassignment Regiochemistry

Synthetic Efficiency: 90% Yield in Catalytic Hydrogenation from 7-Nitro to 7-Amino Precursor

The conversion of 10-methyl-7-nitrodibenz[b,f][1,4]oxazepin-11(10H)-one (compound 16) to the target 7-amino compound 17 proceeds with a 90% isolated yield via palladium-catalyzed hydrogenation at room temperature [1]. This high-yielding step is critical for reliable multi-gram scale-up in medicinal chemistry campaigns, contrasting with alternative multi-step routes that require protecting group strategies or harsher conditions. The nitro precursor 16 is itself prepared in 73% yield via SNAr cyclization, giving an overall two-step efficiency that supports practical procurement and downstream derivatization.

Medicinal Chemistry Synthetic Methodology Catalytic Hydrogenation

Spectroscopic Benchmarking: Fully Assigned ¹H and ¹³C NMR Data Enable Rigorous Identity Verification

The 7-amino compound 17 has a fully assigned ¹H NMR spectrum (400 MHz, CDCl3) with diagnostic signals including the aromatic proton pattern (δ 6.55, d, J = 2.6 Hz, H-8; δ 6.47, dd, J = 8.6, 2.6 Hz, H-10) and N-methyl singlet (δ 3.51, s, 3H) that distinguish it from the 8-amino regioisomer [1]. The ¹³C NMR (125 MHz, CDCl3) reveals 14 carbon resonances including the characteristic lactam carbonyl at δ 166.4. The melting point (188–192°C, lit. 194–196°C) provides an additional orthogonal identity check. These spectroscopic fingerprints are absent for uncharacterized analogs, making them essential for lot-to-lot quality verification in procurement.

Analytical Chemistry Quality Control Structural Elucidation

Scaffold Library Provenance: Validated Hit Series Emerges Only from 7-Amino Precursor

A screen of 2,451 compounds in the Compounds Australia Scaffold Library identified 7-acylaminodibenzoxazepinones as a hit series with potent and selective anti-Giardia activity [1]. The hit compound SN00797640 displayed an IC50 of 0.18 µM against Giardia duodenalis and >50-fold selectivity over mammalian cells [1]. Critically, structural re-evaluation confirmed that the active species was the 7-acylamino regioisomer (compound 2), synthesized exclusively from the 7-amino compound 17 [1]. The 8-amino scaffold, which cannot yield the 7-acylamino series, was absent from the hit list. This establishes that the 7-amino compound 17 is the sole validated precursor for accessing this promising antigiardial chemotype.

High-Throughput Screening Scaffold Library Hit-to-Lead

Procurement-Driven Application Scenarios for 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one (CAS 23474-51-3)


Anti-Giardia Drug Discovery: Synthesis of 7-Acylaminodibenzoxazepinone Lead Series

This compound is the validated precursor for generating 7-acylaminodibenzoxazepinones, a hit series with potent (IC50 0.18 µM), selective (>50-fold over mammalian cells), and parasiticidal activity against metronidazole-resistant Giardia duodenalis [1]. The amine handle at position 7 enables straightforward amide coupling with diverse carboxylic acids for systematic SAR exploration, a synthetic versatility absent in non-amino or 8-amino regioisomeric scaffolds [1].

Regiochemical Standard for Analytical Method Development and Quality Control

The published ¹H and ¹³C NMR assignments, HRMS data, and melting point (188–192°C) [1] provide a comprehensive analytical reference standard. QC laboratories can use these benchmarks to verify the identity and purity of incoming batches, distinguishing the active 7-amino regioisomer from the inactive 8-amino analog (mp 149–151°C) that may arise from alternative synthetic routes [1].

Medicinal Chemistry Building Block for Parallel Library Synthesis

With a 90% isolated yield from the nitro precursor via mild catalytic hydrogenation [1], this compound is amenable to multi-gram scale-up. The free primary amine enables high-throughput parallel amide coupling reactions, positioning it as a versatile building block for synthesizing diverse 7-substituted dibenzoxazepinone libraries targeting parasitic diseases beyond giardiasis, where the dibenzoxazepinone core has shown bioactivity potential [1].

Negative Control Studies in Giardia Phenotypic Screening

Because the 7-amino parent compound itself is not the active antiparasitic agent (activity requires 7-acylation), it serves as an essential negative control in phenotypic screening campaigns. Researchers can use it to confirm that observed antigiardial activity is dependent on the 7-acyl substituent rather than the dibenzoxazepinone core, ensuring SAR conclusions are robust and reproducible [1].

Quote Request

Request a Quote for 7-Amino-10-methyl-dibenz(b,f)(1,4)oxazepin-11-(10H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.